molecular formula C18H24N2OS B2491287 Cyclohex-3-en-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone CAS No. 1421476-05-2

Cyclohex-3-en-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

Cat. No.: B2491287
CAS No.: 1421476-05-2
M. Wt: 316.46
InChI Key: GSBLGIGUFGJVQF-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a complex organic compound that features a cyclohexene ring, a piperidine ring, and a pyridine ring connected through a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohex-3-en-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone typically involves multiple steps:

    Formation of the Thioether Linkage: The initial step involves the reaction of pyridine-2-thiol with a suitable alkylating agent to form the pyridin-2-ylthio moiety.

    Piperidine Ring Formation: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Coupling Reaction: The pyridin-2-ylthio moiety is then coupled with the piperidine ring using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate.

    Final Cyclohexene Addition: The final step involves the addition of the cyclohex-3-en-1-yl group to the intermediate, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Cyclohex-3-en-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of multiple functional groups allows it to interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of Cyclohex-3-en-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The thioether linkage and the piperidine ring are crucial for binding to enzymes or receptors, potentially inhibiting their activity. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-3-en-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanol: Similar structure but with an alcohol group instead of a ketone.

    Cyclohex-3-en-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone: Similar structure but with an ethyl group instead of a methylene group.

Uniqueness

Cyclohex-3-en-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

cyclohex-3-en-1-yl-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2OS/c21-18(16-6-2-1-3-7-16)20-12-9-15(10-13-20)14-22-17-8-4-5-11-19-17/h1-2,4-5,8,11,15-16H,3,6-7,9-10,12-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBLGIGUFGJVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(CC2)CSC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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